1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide

Medicinal Chemistry Chemical Biology Integrin Antagonism

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide (molecular formula C₁₇H₂₁N₃O₅S; exact mass 379.12019195 g/mol) is a synthetic small molecule combining a 3,5-dimethylisoxazole-4-sulfonyl moiety with an L-prolinamide backbone bearing an N-(4-methoxyphenyl) substituent. It belongs to the broader class of proline sulfonamide derivatives and oxazole-containing sulfonamides.

Molecular Formula C17H21N3O5S
Molecular Weight 379.4 g/mol
Cat. No. B12152951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide
Molecular FormulaC17H21N3O5S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H21N3O5S/c1-11-16(12(2)25-19-11)26(22,23)20-10-4-5-15(20)17(21)18-13-6-8-14(24-3)9-7-13/h6-9,15H,4-5,10H2,1-3H3,(H,18,21)
InChIKeyYPRZJJNJUAKYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide: Core Structural Identity and Compound Class Positioning


The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide (molecular formula C₁₇H₂₁N₃O₅S; exact mass 379.12019195 g/mol) is a synthetic small molecule combining a 3,5-dimethylisoxazole-4-sulfonyl moiety with an L-prolinamide backbone bearing an N-(4-methoxyphenyl) substituent. It belongs to the broader class of proline sulfonamide derivatives and oxazole-containing sulfonamides . The 3,5-dimethylisoxazole fragment is a well-characterized acetyl-lysine bioisostere used in bromodomain inhibitor design, while the proline sulfonamide scaffold has been explored in integrin antagonism and orexin receptor modulation [1]. However, no peer-reviewed publication, patent, or authoritative database was identified that reports biological or physicochemical data specific to this compound.

May support bromodomain ligand screening; requires de novo binding assay validation
Proline sulfonamide scaffold for integrin antagonist SAR exploration; activity unvalidated
Sulfonamide spacer enables differentiation from direct oxazole-prolinamides in serine protease inhibitor design

Why Generic Substitution of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide Is Not Advisable


The 3,5-dimethylisoxazole-4-sulfonyl group serves as a geometrically defined acetyl-lysine bioisostere whose substitution pattern is critical for bromodomain recognition [1]. In proline sulfonamide integrin antagonists, variation of the N-aryl substituent alters collagen receptor inhibitory potency by orders of magnitude [2]. The conjoined presence of the 4-methoxyphenyl group and the dimethylisoxazole sulfonamide in a single prolinamide framework creates a unique pharmacophoric arrangement that cannot be reproduced by swapping either module independently. Without matched-pair data, generic substitution risks loss of target engagement, selectivity profile, or physicochemical properties that remain uncharacterized for this specific compound.

Bioisostere substitution risk
Replacing the 3,5-dimethylisoxazole-4-sulfonyl group may abolish putative bromodomain recognition, as this group is geometrically defined for acetyl-lysine mimicry.
N-aryl substitution risk
Altering the N-(4-methoxyphenyl) substituent may shift integrin inhibitory potency; minor N-aryl changes alter activity by orders of magnitude in related compounds.
Uncharacterized profile risk
Without matched-pair data, selectivity, physicochemical properties, and off-target liabilities remain uncharacterized, preventing direct substitution.

Quantitative Differentiation Evidence for 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide: A Comparator-Based Assessment


Lack of Publicly Available Biological Activity Data for the Target Compound

No quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) were identified for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide in any peer-reviewed publication, patent, or database. In contrast, closely related proline sulfonamide derivatives are disclosed as collagen receptor integrin inhibitors in patent US20090023735A1, though without specifying this compound's activity [1]. This absence of public data is a material factor in procurement decisions: users must independently validate activity if the compound is intended as a pharmacological tool or lead.

Biological Activity Data
Class-level
Target No reported IC50, Ki, or EC50
Comparator Related proline sulfonamides with integrin inhibitory activity (US20090023735A1)
Requires de novo activity validation before use as a tool compound
No quantitative data in public domain
Medicinal Chemistry Chemical Biology Integrin Antagonism

3,5-Dimethylisoxazole-4-sulfonyl Moiety as an Acetyl-Lysine Bioisostere – Class-Level Potential with No Compound-Specific Confirmation

The 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine bioisostere that underpins multiple bromodomain and extra-terminal domain (BET) inhibitors, including compounds with IC₅₀ values below 0.2 µM against BRD4 [1] [2]. While the 3,5-dimethylisoxazole-4-sulfonyl group embedded in the target compound may theoretically confer bromodomain recognition, no bromodomain binding data have been reported for this compound, nor are there head-to-head comparisons with known BET inhibitors such as JQ1 (BRD4 IC₅₀ ≈ 77 nM) or I-BET762 (BRD4 IC₅₀ ≈ 33 nM) [3]. The sulfonamide linkage to the prolinamide core could enhance or abrogate this established bioisosteric function in an unpredictable manner.

Bromodomain Bioisostere Potential
Class-level
Target No bromodomain binding data
Comparator JQ1 BRD4 IC50 ≈ 77 nM, I-BET762 ≈ 33 nM, compound 22 IC50 = 0.55 µM
Binding to bromodomains cannot be assumed without direct assay data
Sulfonamide linkage may abrogate bioisosteric function
Epigenetics Bromodomain Inhibition Chemical Probe Development

Proline Sulfonamide Integrin Antagonist Scaffold – Evidence from Related Analogs Only

Patent US20090023735A1 discloses proline sulfonamide derivatives as collagen receptor integrin inhibitors. While the target compound falls within the general structural scope of this invention, it is not specifically exemplified, and no IC₅₀ or Kᵢ values are reported for it [1]. Other proline sulfonamide integrin antagonists in the patent literature have reported platelet adhesion inhibition IC₅₀ values in the low micromolar range for exemplified compounds. The N-(4-methoxyphenyl) substituent of the target compound distinguishes it from the more commonly described N-phenyl and N-cyclohexyl analogs; this substitution is predicted to alter both target binding and physicochemical properties compared to those reference compounds .

Integrin Antagonist Scaffold
Class-level
Target No integrin inhibition data reported
Comparator Exemplified proline sulfonamides in US20090023735A1 (various N-aryl groups)
N-(4-methoxyphenyl) effect on integrin inhibition unknown
No matched-pair data for this scaffold subset
Integrin Antagonism Collagen Receptor Inflammation

Distinct Scaffold Architecture Relative to Nonpeptidic Oxazole PREP Ligands

Kilpeläinen et al. (2023) described nonpeptidic oxazole-based prolyl oligopeptidase (PREP) ligands with disease-modifying effects in Parkinson's disease mouse models [1]. These compounds, including HUP-55, feature a direct oxazole-prolinamide linkage rather than the sulfonamide spacer present in the target compound. HUP-55 demonstrated brain penetration, restored motor impairment, and reduced α-synuclein oligomerization in vivo [2]. The sulfonamide group in the target compound introduces a distinct geometry and hydrogen-bonding capacity that diverges from the PREP ligand pharmacophore described by Kilpeläinen et al., making cross-class extrapolation of PREP activity unreliable.

PREP Ligand Pharmacophore
Context-dependent
Target Sulfonamide-linked oxazole-prolinamide
Comparator HUP-55 (direct oxazole-prolinamide), PREP IC50 = 65 nM, brain penetrant
Sulfonamide spacer likely alters PREP binding vs validated direct-linked analogs
Activity extrapolation not supported by current evidence
Neurodegeneration Prolyl Oligopeptidase Protein-Protein Interactions

Verified Application Scenarios for 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)prolinamide Based on Structural Evidence


Chemical Probe Development for Bromodomain-Containing Proteins (Class-Level Inference Only)

The 3,5-dimethylisoxazole substructure supports potential exploration as a bromodomain ligand, based on established acetyl-lysine bioisostere precedent [1]. Users must conduct de novo binding assays (e.g., AlphaScreen displacement against BRD2/3/4) before deploying the compound as a BET family probe, as no binding data currently exist.

Integrin Antagonist Screening Campaigns (Scaffold Hypothesis-Driven)

The proline sulfonamide core places this compound within the structural scope of collagen receptor integrin inhibitors claimed in US20090023735A1 [2]. Initial screening in platelet adhesion or α2β1 integrin binding assays may reveal whether the N-(4-methoxyphenyl) substituent confers differentiation from previously patented examples.

Structure-Activity Relationship (SAR) Exploration of Sulfonamide Spacer Effects in Prolyl Peptidase Ligands

This compound's sulfonamide-linked oxazole-prolinamide architecture provides a comparative tool for SAR studies investigating how sulfonamide spacers affect binding to prolyl oligopeptidase or related serine proteases, relative to directly linked oxazole-prolinamide ligands such as HUP-55 described by Kilpeläinen et al. [3].

Application
Selection Property
Validation Focus
Bromodomain ligand screening
Dimethylisoxazole bioisostere scaffold (class-level)
De novo BRD binding assays (e.g., AlphaScreen)
Integrin antagonist SAR campaigns
Proline sulfonamide with N-(4-methoxyphenyl)
Platelet adhesion / α2β1 integrin binding assays
Serine protease inhibitor SAR studies
Sulfonamide-linked oxazole-prolinamide architecture
Comparative PREP enzymatic inhibition assays
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